Cas no 1443288-74-1 (Methyl 3-(difluoromethyl)isonicotinate)

メチル3-(ジフルオロメチル)イソニコチン酸エステルは、有機合成化学において重要な中間体として利用される化合物です。その分子構造中のジフルオロメチル基は、生物活性化合物の開発において代謝安定性の向上や親油性の調整に寄与します。特に農薬や医薬品の研究分野で、活性成分の修飾に有用です。エステル部位はさらなる官能基変換のための反応点として機能し、多段階合成における柔軟性を提供します。高い純度と安定性を特徴とし、精密有機合成における信頼性の高い試薬としての利用が可能です。

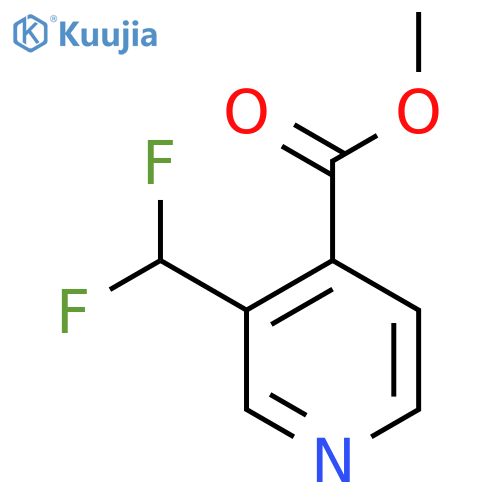

1443288-74-1 structure

商品名:Methyl 3-(difluoromethyl)isonicotinate

CAS番号:1443288-74-1

MF:C8H7F2NO2

メガワット:187.143489122391

CID:4845958

Methyl 3-(difluoromethyl)isonicotinate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(difluoromethyl)isonicotinate

- Methyl 3-(difluoromethyl)pyridine-4-carboxylate

-

- インチ: 1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-4-6(5)7(9)10/h2-4,7H,1H3

- InChIKey: JGYDLJMVQUVKIA-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=NC=CC=1C(=O)OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 39.2

Methyl 3-(difluoromethyl)isonicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029078711-1g |

Methyl 3-(difluoromethyl)pyridine-4-carboxylate |

1443288-74-1 | 97% | 1g |

1,579.40 USD | 2021-06-03 | |

| Alichem | A029078711-250mg |

Methyl 3-(difluoromethyl)pyridine-4-carboxylate |

1443288-74-1 | 97% | 250mg |

475.20 USD | 2021-06-03 | |

| Ambeed | A593731-1g |

Methyl 3-(difluoromethyl)isonicotinate |

1443288-74-1 | 97% | 1g |

$735.0 | 2024-04-23 | |

| Alichem | A029078711-500mg |

Methyl 3-(difluoromethyl)pyridine-4-carboxylate |

1443288-74-1 | 97% | 500mg |

806.85 USD | 2021-06-03 |

Methyl 3-(difluoromethyl)isonicotinate 関連文献

-

Truong Thanh Tung,Thang Nguyen Quoc RSC Med. Chem. 2021 12 2065

1443288-74-1 (Methyl 3-(difluoromethyl)isonicotinate) 関連製品

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443288-74-1)Methyl 3-(difluoromethyl)isonicotinate

清らかである:99%

はかる:1g

価格 ($):662.0